1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone
CAS No.:
Cat. No.: VC20121211
Molecular Formula: C11H9F3O
Molecular Weight: 214.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9F3O |
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Molecular Weight | 214.18 g/mol |
IUPAC Name | 1-(4-cyclopropylphenyl)-2,2,2-trifluoroethanone |
Standard InChI | InChI=1S/C11H9F3O/c12-11(13,14)10(15)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 |
Standard InChI Key | NYXXBBDLZIUESI-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C2=CC=C(C=C2)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Key Characteristics
1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone (C₁₂H₁₀F₃O) consists of a phenyl ring substituted with a cyclopropyl group at the para position and a trifluoroacetyl group (-COCF₃) at the adjacent position. The cyclopropyl ring introduces significant steric strain and electronic effects due to its non-planar geometry and sp³-hybridized carbon atoms. The trifluoromethyl group enhances electron-withdrawing properties, increasing the compound’s stability against nucleophilic attack and oxidation .
Comparative Analysis with Structural Analogs
A comparative analysis of similar trifluoroethanone derivatives highlights the unique role of the cyclopropyl substituent. For example:
The cyclopropyl group in 1-(4-cyclopropylphenyl)-2,2,2-trifluoroethanone distinctively modulates electronic density via hyperconjugation while imposing steric constraints that influence reaction pathways .
Synthetic Methodologies
Key Reaction Pathways
The synthesis of 1-(4-cyclopropylphenyl)-2,2,2-trifluoroethanone can be inferred from analogous procedures for chlorophenyl and bromophenyl derivatives. A modified approach based on CN105777508A involves three stages :
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Condensation Reaction:
4-Cyclopropylphenylacetonitrile reacts with cyclopropyl methyl ketone in the presence of a strong base (e.g., NaNH₂) and a phase-transfer catalyst (e.g., tetrabutylammonium chloride) in xylene at 20–60°C. This step forms an intermediate nitrile compound through nucleophilic addition. -
Reduction:
The nitrile intermediate is reduced using magnesium powder in methanol or t-butanol at 20–44°C, facilitated by catalysts such as NaI or KI. This step yields a secondary alcohol intermediate. -
Oxidation:
The alcohol intermediate is oxidized under aerobic conditions using a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) and a base (e.g., sodium ethoxide) at 60–120°C. This final step generates the trifluoroethanone product with reported yields exceeding 68% in analogous reactions .
Optimization Strategies
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Catalyst Selection: Tetrabutylammonium chloride improves reaction efficiency by enhancing interfacial contact in multiphase systems .
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Solvent Effects: Aromatic solvents like xylene minimize side reactions by stabilizing intermediates through π-π interactions .
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Temperature Control: Lower temperatures (20–60°C) reduce tar formation and improve purity, as demonstrated in the synthesis of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone .
Physicochemical Properties and Spectroscopic Characterization
Spectral Data Inferences
While direct spectroscopic data for 1-(4-cyclopropylphenyl)-2,2,2-trifluoroethanone is unavailable, comparisons with bromophenyl analogs provide predictive insights:
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¹⁹F NMR: A singlet near δ -80 ppm is expected for the CF₃ group, consistent with trifluoroacetyl derivatives .
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¹H NMR: The cyclopropyl protons resonate as a multiplet between δ 0.5–1.5 ppm, while aromatic protons appear as a doublet near δ 7.3–7.8 ppm .
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IR Spectroscopy: Strong absorption bands at ~1,680 cm⁻¹ (C=O stretch) and ~1,120 cm⁻¹ (C-F stretch) confirm the trifluoroacetyl group .
Thermal and Solubility Properties
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Thermal Stability: The trifluoromethyl group enhances thermal stability, with decomposition temperatures likely exceeding 250°C, similar to 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water due to the hydrophobic cyclopropyl and CF₃ groups .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Trifluoroethanone derivatives are key intermediates in antiparasitic agents. For example, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a precursor to sarolaner, a veterinary acaricide . The cyclopropyl group in 1-(4-cyclopropylphenyl)-2,2,2-trifluoroethanone could enhance blood-brain barrier penetration in CNS-targeted drugs.
Agrochemical Development
Fluorinated ketones improve the photostability and bioavailability of herbicides. The compound’s lipophilicity, augmented by the cyclopropyl group, may optimize soil adhesion and rainfastness .
Material Science
The rigid cyclopropyl ring could impart dimensional stability to polymers, while the CF₃ group enhances flame resistance. Potential uses include coatings for electronic components .
Challenges and Future Directions
Synthetic Scalability
Current methods require optimization for industrial-scale production. Continuous-flow reactors could mitigate exothermic risks during the oxidation step .
Unexplored Biological Activity
The compound’s bioactivity remains unstudied. In silico docking studies could identify potential targets in infectious diseases or oncology.
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